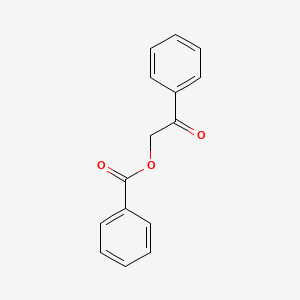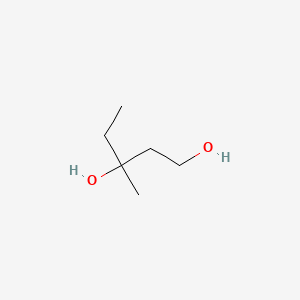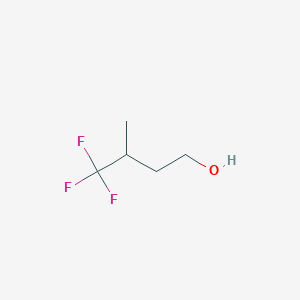
Nonacosan-14-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonacosan-14-ol is a long-chain secondary alcohol with the molecular formula C29H60OThis compound is typically found in the epicuticular waxes of plants, where it plays a role in reducing water loss and providing protection against environmental stressors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nonacosan-14-ol can be synthesized through various methods, including the reduction of nonacosan-14-one using reducing agents such as lithium aluminum hydride. Another method involves the hydroboration-oxidation of nonacosene .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as plant waxes. The extraction process includes solvent extraction followed by purification using techniques like column chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form nonacosan-14-one.
Reduction: The compound can be reduced back to nonacosane using strong reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Acyl chlorides, acid anhydrides.
Major Products Formed:
Oxidation: Nonacosan-14-one.
Reduction: Nonacosane.
Substitution: Esters of this compound.
Applications De Recherche Scientifique
Nonacosan-14-ol has several applications in scientific research:
Mécanisme D'action
Nonacosan-14-ol exerts its effects primarily through its physical properties. In plants, it forms part of the epicuticular wax layer, which acts as a barrier to water loss and protects against environmental stressors. The compound’s long hydrophobic chain helps to create a water-repellent surface . The molecular targets and pathways involved in its action are primarily related to its role in the structural integrity of plant cuticles .
Comparaison Avec Des Composés Similaires
Nonacosan-10-ol: Another long-chain secondary alcohol found in plant waxes.
Hentriacontan-14-ol: A similar compound with a longer carbon chain.
Uniqueness: Nonacosan-14-ol is unique due to its specific position of the hydroxyl group on the 14th carbon, which influences its physical and chemical properties. This positional specificity affects its role in forming epicuticular wax structures and its interactions with other molecules .
Propriétés
IUPAC Name |
nonacosan-14-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H60O/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-28-29(30)27-25-23-21-19-17-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNELXCBXEUEQFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(CCCCCCCCCCCCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H60O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90541316 |
Source


|
| Record name | Nonacosan-14-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34394-12-2 |
Source


|
| Record name | Nonacosan-14-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Iodo-n-[(e)-phenylmethylidene]aniline](/img/structure/B3051454.png)












